molecular formula C18H15O4P B1598515 Tris(4-hydroxyphenyl)phosphine oxide CAS No. 797-71-7

Tris(4-hydroxyphenyl)phosphine oxide

Cat. No. B1598515
CAS RN: 797-71-7
M. Wt: 326.3 g/mol
InChI Key: LMBQOLBVWODAFG-UHFFFAOYSA-N
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Description

Tris(4-hydroxyphenyl)phosphine oxide is an organic compound. It appears as white or pale yellow crystalline powder, soluble in most organic solvents but sparingly soluble in water. This compound serves as an essential intermediate in organic synthesis and is commonly used as a ligand in metal-catalyzed reactions. It forms stable complexes with metals and catalyzes various organic reactions, including hydrogenation, azidation, alkene addition, and chlorination.



Synthesis Analysis

Several methods exist for synthesizing Tris(4-hydroxyphenyl)phosphine oxide. One common approach involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method yields known phosphine derivatives, such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine. Additionally, the interaction of trichlorosilane with tertiary amines can produce bis(4-ethynyl)phenylphosphine, a precursor for designing phosphorus-containing oligomers.



Molecular Structure Analysis

The molecular formula of Tris(4-hydroxyphenyl)phosphine oxide is C18H15O4P, with a molecular weight of 326.28 g/mol. Its structure consists of three 4-hydroxyphenyl groups attached to a central phosphorus atom. The compound adopts a propeller conformation due to the ortho-positioned side chains with donor groups, creating a cavity favorable for metal cation complexation.



Chemical Reactions Analysis

Tris(4-hydroxyphenyl)phosphine oxide participates in various chemical reactions:



  • Complex Formation : It readily forms stable complexes with d- and f-block elements, making it useful in metal-catalyzed reactions.

  • Hydrogenation : TTMPP can catalyze hydrogenation reactions.

  • Azidation : It is involved in azidation reactions.

  • Alkene Addition : TTMPP facilitates alkene addition reactions.

  • Chlorination : It can be used in chlorination processes.



Physical And Chemical Properties Analysis


  • Melting Point : Not available

  • Boiling Point : Not available

  • Density : Not available

  • Flash Point : Not available


Scientific Research Applications

Colorimetric Reagent in Ferric Iron Determination

Tris(4-hydroxyphenyl)phosphine oxide has been identified as a colorimetric reagent for determining ferric iron in solutions with nitric acid concentrations ranging from 0.3 to 2.5 M. It forms a stable color complex that adheres to Beer's law over a broad concentration range, with interference mainly from the ceric ion (Ce +4) (Holdoway & Willans, 1958).

Synthesis and Properties

A novel synthetic route for tris(4-fluorophenyl) phosphine oxide, which can be further reacted to produce tris(4-hydroxyphenyl) phosphine oxide, offers a safe and efficient process crucial for scaling up commercial production (Zhang Zhong-biao, 2010). Additionally, tris(2-cyanomethoxyphenyl)phosphine oxide, synthesized from tris-(2-hydroxyphenyl)phosphine oxide, demonstrates unique coordination properties with metals like neodymium(iii) and copper(ii), as revealed by spectroscopy and quantum chemical calculations (Kudryavtsev et al., 2013).

Polymer Chemistry

In polymer chemistry, tris(4-hydroxyphenyl)phosphine oxide derivatives have been used to synthesize hyperbranched poly(arylene ether phosphine oxide)s. These polymers exhibit excellent thermal stability and solubility in various organic solvents, making them potentially valuable for numerous applications (Bernal et al., 2002).

Catalysis

In the field of catalysis, tris(4-hydroxyphenyl)phosphine oxide and its derivatives have been explored. For instance, they have been used in the Suzuki-Miyaura reaction in water, showing a positive dendritic effect on chemical yields, which is significant for improving reaction efficiencies (Hattori et al., 2007).

Material Science

In material science, phosphine oxide-based conjugated microporous polymers, constructed using tris(4-ethynylphenyl)phosphine oxide, demonstrate strong affinity for CO2, showing high sorption abilities. This could have significant implications for CO2 capture and storage technologies (Qiao et al., 2015).

Safety And Hazards

Tris(4-hydroxyphenyl)phosphine oxide does not pose significant safety hazards. However, standard laboratory precautions should be followed when handling any chemical compound.


Future Directions

Research on TTMPP could explore its applications in new catalytic processes, ligand design, and its behavior in complexation with various metal ions.


properties

IUPAC Name

4-bis(4-hydroxyphenyl)phosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBQOLBVWODAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400433
Record name TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-hydroxyphenyl)phosphine oxide

CAS RN

797-71-7
Record name Tris(4-hydroxyphenyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction flask containing tris(4-methoxyphenyl)phosphine oxide (973.2 g) was charged with 48% aq HBr (2250 mL) and KBr (126.1 g). The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was heated to reflux (114° C.) and maintained at reflux until complete based on HPLC analysis. The product was worked up to give 558.5 g of tris(4-hydroxyphenyl)phosphine oxide (31P NMR (d6-DMSO): δ 27.6 (s); 1H NMR (d6-DMSO): δ 10.9 (s, 3H), 7.38 (m, 6H), 6.84 (m, 6H)).
Quantity
973.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
126.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction flask containing tris(4-methoxyphenyl)phosphine oxide (973.2 g) was charged with 48% aq HBr (2250 mL) and KBr (126.1 g). The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was heated to reflux (114° C.) and maintained at reflux until complete based on HPLC analysis. The product (Compound VIII) was worked up to give 558.5 g of tris(4-hydroxyphenyl)phosphine oxide (31P NMR (d6-DMSO): δ 27.6 (s); 1H NMR (d6-DMSO): δ 10.9 (s, 3H), 7.38 (m, 6H), 6.84 (m, 6H)).
Quantity
973.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
126.1 g
Type
reactant
Reaction Step Four
Name
Quantity
2250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
K Fujita, M Kujime, T Muraki - Bulletin of the Chemical Society of Japan, 2009 - journal.csj.jp
A series of water-soluble dendritic ligands with a phosphine core was synthesized through the coupling of tris(4-hydroxyphenyl)phosphine oxide with poly(benzyl ether) dendron having …
Number of citations: 29 www.journal.csj.jp
A Battig, P Müller, A Bertin… - … Materials and Engineering, 2021 - Wiley Online Library
A rigid aromatic phosphorus‐containing hyperbranched flame retardant structure is synthesized from 10‐(2,5‐dihydroxyphenyl)‐10H‐9‐oxa‐10‐phosphaphenanthrene‐10‐oxide (…
Number of citations: 51 onlinelibrary.wiley.com
H Hattori, K Fujita, T Muraki, A Sakaba - Tetrahedron Letters, 2007 - Elsevier
A series of amphiphilic dendritic ligands with a phosphine core was synthesized by use of tris(4-hydroxyphenyl)phosphine oxide and poly(benzyl ether) dendron. The corresponding …
Number of citations: 64 www.sciencedirect.com
K Fujita, H Hattori - Tetrahedron, 2016 - Elsevier
We prepared several of a new type of a dendritic ligand with a phosphine core by using tris(4-hydroxyphenyl)phosphine oxide and poly(aryl ether) dendron. In particular, when an …
Number of citations: 8 www.sciencedirect.com
BJ WALKER - Organophosphorus Chemistry: Volume 22, 1991 - books.google.com
74 Organophosphorus Chemistry complex (19) followed by decomplexation under appropriate conditions (Scheme 3). 10 A synthesis of phospho sugars (eg 23) from l-methoxy-3-…
Number of citations: 0 books.google.com
V Cîrcu, Y Molard, M Amela‐Cortes… - Angewandte …, 2015 - Wiley Online Library
New clustomesogens (ie, metal atom clusters containing liquid crystalline (LC) materials) have been obtained by grafting neutral cyanobiphenyl (CB)‐ or cholesteryl‐containing tailor‐…
Number of citations: 20 onlinelibrary.wiley.com
ASV Anand, A Sivaramakrishna - Reactive and Functional Polymers, 2021 - Elsevier
Phosphine oxides (R 3 P=O) are very well-known as reagents, ligands as well as catalysts in various chemical transformations. Among them, numerous molecules and polymers …
Number of citations: 5 www.sciencedirect.com
BP Friedrichsen, DR Powell… - Journal of the American …, 1990 - ACS Publications
The synthesis of phosphine oxide bifunctional macrocycles 1-4 is reported. Additionally, the X-ray crystal structures for exo-exo diyne 1 and endo-exo hosts 2 and 4 are presented. …
Number of citations: 101 pubs.acs.org
H Wu, B Guan, Y Sun, Y Zhu, Y Dan - Scientific Reports, 2017 - nature.com
Doping via self-assembled macromolecules might offer a solution for developing single atom electronics by precisely placing individual dopants at arbitrary location to meet the …
Number of citations: 25 www.nature.com
K Nishizawa, M Ouchi, M Sawamoto - Macromolecules, 2013 - ACS Publications
Phosphine ligands were designed to enhance the catalytic activity of iron(II) complexes [FeBr 2 (PR 3 ) 2 ] for metal-catalyzed living radical polymerization (LRP), and special efforts …
Number of citations: 48 pubs.acs.org

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